molecular formula C11H20O4 B3034382 Butyl 2-hydroxy-4-oxoheptanoate CAS No. 166947-82-6

Butyl 2-hydroxy-4-oxoheptanoate

Cat. No. B3034382
CAS RN: 166947-82-6
M. Wt: 216.27 g/mol
InChI Key: JHVMERIZSLDDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-hydroxy-4-oxoheptanoate, also known as butyl levulinate, is an organic compound with the molecular formula C11H20O4. It is a colorless to yellowish liquid with a fruity odor and is soluble in water and organic solvents. Butyl levulinate has found its application in various fields, including the synthesis of pharmaceuticals, cosmetics, and food additives.

Mechanism Of Action

The mechanism of action of Butyl 2-hydroxy-4-oxoheptanoate levulinate is not fully understood. It is believed to act as a surfactant and emulsifier, which helps in the solubilization of hydrophobic compounds. It has also been found to have antioxidant properties, which help in the protection of cells from oxidative stress.
Biochemical and Physiological Effects:
Butyl levulinate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammation-related disorders. It has also been found to have anticonvulsant and analgesic properties, which make it a potential candidate for the treatment of epilepsy and pain-related disorders.

Advantages And Limitations For Lab Experiments

Butyl levulinate has several advantages as a solvent in lab experiments. It is a non-toxic and non-flammable liquid, which makes it safe to handle. It is also a good solvent for polar and non-polar compounds, which makes it versatile in its application. However, one limitation of Butyl 2-hydroxy-4-oxoheptanoate levulinate is its low boiling point, which makes it unsuitable for high-temperature reactions.

Future Directions

There are several future directions for the application of Butyl 2-hydroxy-4-oxoheptanoate levulinate in scientific research. It has been found to have potential as a drug delivery system, where it can act as a carrier for hydrophobic drugs. It can also be used in the synthesis of new pharmaceuticals, such as anticancer and antiviral drugs. Further studies are needed to explore the full potential of Butyl 2-hydroxy-4-oxoheptanoate levulinate in these areas.
Conclusion:
In conclusion, Butyl 2-hydroxy-4-oxoheptanoate levulinate is a versatile organic compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to explore the full potential of Butyl 2-hydroxy-4-oxoheptanoate levulinate in various fields.

Scientific Research Applications

Butyl levulinate has been extensively studied for its various applications in scientific research. It has been used as a solvent in the synthesis of pharmaceuticals, such as anticonvulsants and analgesics. It has also been used as a flavoring agent in food additives and as a fragrance in cosmetics. Butyl levulinate has been found to have antimicrobial properties and has been used as a preservative in various products.

properties

IUPAC Name

butyl 2-hydroxy-4-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-5-7-15-11(14)10(13)8-9(12)6-4-2/h10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVMERIZSLDDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC(=O)CCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-hydroxy-4-oxoheptanoate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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